Efavirenz

Descripción

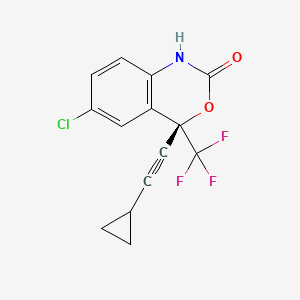

Structure

3D Structure

Propiedades

IUPAC Name |

(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOQHMRABVBWPR-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046029 | |

| Record name | Efavirenz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Efavirenz | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble in water (less than 10 mg/L), 8.55e-03 g/L | |

| Record name | EFAVIRENZ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Efavirenz | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from toluene:heptane, White to slightly pink crystalline powder | |

CAS No. |

154598-52-4 | |

| Record name | Efavirenz | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154598-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Efavirenz [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154598524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Efavirenz | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00625 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 154598-52-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Efavirenz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EFAVIRENZ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE6H2O27P8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EFAVIRENZ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Efavirenz | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

139-141 °C, 139 - 141 °C | |

| Record name | Efavirenz | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00625 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EFAVIRENZ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Efavirenz | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Efavirenz's Mechanism of Action on HIV-1 Reverse Transcriptase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular mechanism by which Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), effectively suppresses the replication of Human Immunodeficiency Virus Type 1 (HIV-1). This compound is a cornerstone of antiretroviral therapy, and a comprehensive understanding of its interaction with its target, the reverse transcriptase (RT) enzyme, is crucial for the development of next-generation antiretrovirals and for combating drug resistance.

Core Mechanism of Inhibition: Allosteric Binding and Conformational Lockdown

This compound is not a competitive inhibitor of HIV-1 reverse transcriptase; it does not directly compete with the incoming deoxynucleoside triphosphates (dNTPs) for binding at the enzyme's active site. Instead, this compound is an allosteric inhibitor that binds to a specific, hydrophobic pocket on the p66 subunit of the reverse transcriptase heterodimer, known as the NNRTI binding pocket.[1][2] This binding site is located approximately 10 Å away from the catalytic site.[3]

Upon binding, this compound induces a significant conformational change in the reverse transcriptase enzyme.[1] This structural alteration distorts the active site, rendering it incapable of efficiently catalyzing the polymerization of viral RNA into DNA.[1] This "locking" of the enzyme in an inactive conformation effectively halts the reverse transcription process, a critical step in the HIV-1 replication cycle.[4] Consequently, the viral genetic material cannot be integrated into the host cell's genome, thereby preventing the production of new virions.[1]

Signaling Pathway of this compound Inhibition

Caption: this compound allosterically inhibits HIV-1 reverse transcriptase.

Quantitative Analysis of this compound Inhibition

The potency of this compound against wild-type and mutant strains of HIV-1 reverse transcriptase has been extensively quantified. The following tables summarize key inhibitory constants (Kᵢ) and 50% inhibitory concentrations (IC₅₀).

| Inhibitor | Enzyme Form | Kᵢ (nM) | Reference |

| This compound | Wild-Type HIV-1 RT | 2.93 | [1] |

| Inhibitor | Enzyme Form | IC₅₀ (nM) | Reference |

| This compound | Wild-Type HIV-1 RT | 1.5-3.0 (IC₉₅) | [1] |

| This compound | Wild-Type HIV-1 | 0.51 | [5][6] |

The Impact of Resistance Mutations

The emergence of drug resistance is a significant challenge in HIV-1 therapy. Mutations in the reverse transcriptase gene, particularly within and around the NNRTI binding pocket, can reduce the binding affinity of this compound, leading to a decrease in its inhibitory activity.

| Mutation(s) | Fold Change in IC₅₀ | Reference |

| K103N | ~20 | [3] |

| Y188L | >50 | [3] |

| G190S | >50 | [3] |

| L100I + K103N | >100 | [3] |

| K103R + V179D | ~15 | [3] |

| V179D | 2-5 | [7] |

| K103R | No significant change alone | [7] |

Logical Relationship of this compound Resistance Development

Caption: Development of HIV-1 resistance to this compound.

Experimental Protocols

HIV-1 Reverse Transcriptase Activity Assay (Colorimetric)

This protocol outlines a common method for quantifying the enzymatic activity of HIV-1 RT, which is essential for determining the inhibitory effects of compounds like this compound.

Principle: This assay measures the incorporation of digoxigenin (DIG)-labeled dUTP into a DNA strand synthesized by RT using a poly(A) template and an oligo(dT) primer. The resulting DNA molecule is captured on a streptavidin-coated microplate and detected with an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(A) template and oligo(dT)₁₅ primer

-

Reaction buffer containing dNTPs and DIG-dUTP

-

Lysis buffer

-

Streptavidin-coated 96-well microplate

-

Anti-DIG-peroxidase (POD) conjugate

-

Peroxidase substrate (e.g., ABTS)

-

Stop solution

-

Wash buffer

Procedure:

-

Reaction Setup: In a reaction tube, combine the reaction buffer, template/primer mix, and the sample containing HIV-1 RT (or a standard dilution). For inhibition studies, pre-incubate the enzyme with this compound at various concentrations before adding the reaction mix.

-

Incubation: Incubate the reaction mixture at 37°C for 1 to 24 hours, depending on the desired sensitivity.

-

Capture: Transfer the reaction products to the streptavidin-coated microplate. Incubate at 37°C for 20 minutes to allow the biotinylated primer-DNA hybrid to bind to the streptavidin.

-

Washing: Wash the wells multiple times with wash buffer to remove unbound components.

-

Detection: Add the anti-DIG-POD conjugate to each well and incubate at 37°C for 45 minutes.

-

Washing: Repeat the washing step to remove the unbound conjugate.

-

Substrate Reaction: Add the peroxidase substrate and incubate until a sufficient color change is observed.

-

Stopping the Reaction: Add the stop solution to each well.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Analysis: Generate a standard curve using known concentrations of HIV-1 RT. Determine the RT activity in the experimental samples by comparing their absorbance values to the standard curve. For inhibition studies, plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ value.

Equilibrium Dialysis for Binding Affinity Determination

Principle: Equilibrium dialysis is a robust method for measuring the binding affinity between a protein and a ligand. The technique involves two chambers separated by a semi-permeable membrane that allows the passage of the small molecule ligand (this compound) but retains the larger protein (HIV-1 RT). At equilibrium, the concentration of free ligand is equal in both chambers, allowing for the calculation of the bound ligand concentration and the dissociation constant (Kd).

Materials:

-

Equilibrium dialysis apparatus (e.g., multi-well plate format)

-

Dialysis membrane with an appropriate molecular weight cutoff (MWCO) to retain the reverse transcriptase.

-

Purified HIV-1 Reverse Transcriptase

-

Radiolabeled or fluorescently tagged this compound

-

Dialysis buffer

-

Scintillation counter or fluorometer

Procedure:

-

Apparatus Setup: Assemble the dialysis cells according to the manufacturer's instructions, ensuring the membrane is properly seated between the two chambers.

-

Sample Loading:

-

In one chamber (the "protein chamber"), add a known concentration of purified HIV-1 RT in dialysis buffer.

-

In the other chamber (the "buffer chamber"), add the same volume of dialysis buffer containing a known concentration of labeled this compound.

-

-

Equilibration: Seal the dialysis unit and incubate with gentle agitation at a constant temperature (e.g., 37°C) for a sufficient period to reach equilibrium (typically 6-24 hours). The exact time should be determined empirically.

-

Sample Collection: After equilibration, carefully collect aliquots from both the protein and buffer chambers.

-

Quantification: Measure the concentration of labeled this compound in the aliquots from both chambers using the appropriate detection method (e.g., liquid scintillation counting for radiolabeled compounds).

-

Data Analysis:

-

The concentration of this compound in the buffer chamber represents the free ligand concentration ([L]).

-

The total concentration of this compound in the protein chamber is the sum of the free and bound ligand. The bound ligand concentration ([PL]) can be calculated by subtracting the free ligand concentration from the total concentration in the protein chamber.

-

The dissociation constant (Kd) can be determined by performing the experiment at various ligand concentrations and fitting the data to a binding isotherm (e.g., using Scatchard or non-linear regression analysis).

-

Experimental Workflow for a Reverse Transcriptase Inhibition Assay

Caption: Workflow for a colorimetric HIV-1 RT inhibition assay.

Conclusion

This compound remains a potent and widely used antiretroviral drug due to its unique allosteric mechanism of action on HIV-1 reverse transcriptase. By binding to a non-catalytic site and inducing a conformational change that inactivates the enzyme, it effectively halts viral replication. A thorough understanding of its binding kinetics, the quantitative impact of resistance mutations, and the experimental methodologies used to characterize its activity is paramount for the continued development of effective HIV-1 therapies and for devising strategies to overcome the challenge of drug resistance.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. enamine.net [enamine.net]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Efavirenz: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Efavirenz (marketed as Sustiva®) is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) in the treatment of human immunodeficiency virus type 1 (HIV-1) infection. Its discovery by DuPont Pharmaceuticals marked a significant advancement in antiretroviral therapy, offering a potent, once-daily oral medication.[1][2] This technical guide provides a comprehensive overview of the discovery, development, and synthetic methodologies of this compound, tailored for professionals in the field of drug development and organic synthesis. Detailed experimental protocols for key synthetic routes are provided, alongside a quantitative summary of reaction yields. Furthermore, this document illustrates the mechanism of action and synthetic pathways through detailed diagrams.

Discovery and Development Timeline

This compound, with the code name DMP 266, was discovered and developed by DuPont Pharmaceuticals.[1][2] It received its first FDA approval in the United States on September 21, 1998, and subsequently in the European Union in 1999.[3] Initially formulated in capsules, a more convenient 600 mg single-tablet once-daily formulation was later approved, significantly improving patient adherence.[4] Over the years, clinical research has also explored the efficacy of a reduced 400 mg daily dose to minimize side effects while maintaining therapeutic efficacy.[4] As of 2016, this compound is available as a generic medication, increasing its accessibility worldwide.[3]

Mechanism of Action

This compound is a highly potent and selective non-competitive inhibitor of HIV-1 reverse transcriptase (RT).[1][5] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound does not bind to the active site of the enzyme. Instead, it binds to a hydrophobic pocket, known as the NNRTI pocket, located approximately 10 Å away from the catalytic site.[6] This allosteric binding induces a conformational change in the enzyme, distorting the active site and thereby inhibiting its function.[5] This prevents the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.[5] this compound is not active against HIV-2 RT due to structural differences in the NNRTI binding pocket.[7]

Signaling Pathway of HIV-1 Reverse Transcriptase Inhibition by this compound

Caption: Mechanism of this compound action on HIV-1 reverse transcriptase.

Synthesis of this compound

The commercial synthesis of this compound has evolved to improve efficiency, safety, and cost-effectiveness. The original synthesis developed by DuPont-Merck is a notable example of practical asymmetric synthesis.

Original Asymmetric Synthesis by DuPont-Merck

The seminal work by Pierce et al. describes a highly efficient, seven-step synthesis of this compound starting from 4-chloroaniline, with an overall yield of 62%.[8] A key feature of this synthesis is the enantioselective addition of a lithium acetylide to a ketone, which establishes the crucial chiral center.[8]

Key Steps in the Original DuPont-Merck Synthesis

Caption: Key stages in the original asymmetric synthesis of this compound.

Quantitative Data for the Original Synthesis

| Step | Starting Material | Product | Reagents | Yield (%) |

| 1 | 4-Chloroaniline | Pivaloylamide Derivative | Pivaloyl chloride, NaOH | 97 |

| 2 | Pivaloylamide Derivative | Ketoamide | n-BuLi, TMEDA, Ethyl trifluoroacetate | 85 |

| 3 & 4 | Ketoamide | PMB-Protected Ketoaniline | 1. NaBH4, MeOH 2. PMB-Cl, NaH | 92 (over 2 steps) |

| 5 | PMB-Protected Ketoaniline | Chiral Amino Alcohol | Li-cyclopropylacetylide, (1R,2S)-N-pyrrolidinylnorephedrine | 94 |

| 6 & 7 | Chiral Amino Alcohol | This compound | 1. H2, Pd/C 2. Phosgene | 94 (over 2 steps) |

| Overall | 4-Chloroaniline | This compound | - | ~62 |

Experimental Protocols for Key Synthetic Steps

Step 2: Formation of the Ketoamide

-

To a solution of the pivaloylamide derivative in anhydrous methyl tert-butyl ether (MTBE) and N,N,N',N'-tetramethylethylenediamine (TMEDA) at -20 °C is added n-butyllithium (n-BuLi) dropwise.

-

The resulting dianion solution is stirred at 0 °C for 1 hour.

-

The mixture is then cooled to -78 °C and ethyl trifluoroacetate is added.

-

The reaction is quenched with aqueous ammonium chloride and the product is extracted with MTBE.

-

The organic layer is washed, dried, and concentrated. The crude product is purified by crystallization to afford the ketoamide.

Step 5: Enantioselective Addition of Cyclopropylacetylene

-

A solution of (1R,2S)-N-pyrrolidinylnorephedrine in anhydrous tetrahydrofuran (THF) is treated with n-BuLi at -20 °C to form the lithium alkoxide.

-

In a separate flask, cyclopropylacetylene is treated with n-BuLi at -20 °C to form lithium cyclopropylacetylide.

-

The solution of the PMB-protected ketoaniline in THF is added to the lithium alkoxide solution at -40 °C.

-

The lithium cyclopropylacetylide solution is then added dropwise to the reaction mixture.

-

The reaction is stirred at -40 °C until completion, then quenched with acetic acid.

-

The product, a chiral amino alcohol, is isolated by crystallization.

Step 7: Cyclization to this compound

-

The deprotected amino alcohol is dissolved in a mixture of THF and heptane.

-

The solution is cooled to 0 °C and phosgene is bubbled through the solution.

-

The reaction mixture is warmed to room temperature and stirred until the reaction is complete.

-

The reaction is quenched with aqueous sodium bicarbonate.

-

This compound is isolated by crystallization from the reaction mixture.[9]

Alternative Synthetic Routes

Since the original synthesis, several alternative and improved synthetic routes have been developed with the aim of increasing efficiency, reducing cost, and improving safety.

Flow Synthesis of Racemic this compound

A concise, three-step flow synthesis of racemic this compound has been reported.[10] This method utilizes a copper-catalyzed formation of an aryl isocyanate followed by an intramolecular cyclization to form the carbamate core of this compound in a single step, achieving an overall yield of 45%.[10]

Workflow for the Flow Synthesis of this compound

Caption: Simplified workflow for the flow synthesis of racemic this compound.

Conclusion

This compound remains a critical component of antiretroviral therapy for HIV-1. Its discovery and subsequent synthetic developments highlight significant achievements in medicinal chemistry and process development. The original asymmetric synthesis by DuPont-Merck stands as a landmark in practical and efficient enantioselective synthesis on a large scale. Ongoing research into alternative synthetic methodologies, such as flow chemistry, continues to refine the production of this essential medicine, making it more accessible to patients globally. This guide provides a foundational understanding for researchers and professionals engaged in the ongoing efforts to combat HIV/AIDS through innovative drug discovery and development.

References

- 1. This compound | aidsmap [aidsmap.com]

- 2. This compound DuPont Pharmaceuticals Co - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. mdpi.com [mdpi.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. collaborate.princeton.edu [collaborate.princeton.edu]

- 9. Thieme E-Journals - Synfacts / Full Text [thieme-connect.com]

- 10. A concise flow synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Efavirenz Metabolic Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo and in vitro metabolic pathways of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. Understanding the biotransformation of this compound is critical for optimizing its therapeutic efficacy and minimizing adverse effects, which are often linked to interindividual variability in its metabolism.

Core Metabolic Pathways of this compound

This compound undergoes extensive hepatic metabolism primarily through Phase I oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, followed by Phase II conjugation reactions, mainly glucuronidation, facilitated by UDP-glucuronosyltransferases (UGTs).

Phase I Metabolism: Oxidation

The primary oxidative metabolism of this compound is dominated by hydroxylation at two main positions, leading to the formation of 8-hydroxythis compound and 7-hydroxythis compound.

-

8-Hydroxylation: The Major Pathway The principal metabolic pathway for this compound clearance is 8-hydroxylation, predominantly catalyzed by the highly polymorphic enzyme CYP2B6 .[1][2][3][4][5][6][7][8] This reaction leads to the formation of 8-hydroxythis compound (8-OH-EFV), the major primary metabolite found both in vitro and in vivo.[3][7] While CYP2B6 is the main contributor, other isoforms such as CYP3A4, CYP3A5, CYP1A2, and CYP2A6 may play minor roles in this process.[2][4][5][7] The formation rate of 8-OH-EFV shows considerable interindividual variability, largely attributed to genetic polymorphisms in the CYP2B6 gene.[2][9][10]

-

7-Hydroxylation: A Secondary Pathway A secondary, yet significant, metabolic route is the 7-hydroxylation of this compound to form 7-hydroxythis compound (7-OH-EFV). This pathway is primarily catalyzed by CYP2A6 .[1][2][3][4][5][7] In vitro studies with human liver microsomes (HLMs) have shown that 7-hydroxylation accounts for approximately 22.5% of the overall primary metabolism of this compound.[1][2][4]

-

Secondary Oxidation The primary hydroxylated metabolites can undergo further oxidation. CYP2B6 is also the major enzyme involved in the formation of the secondary metabolite 8,14-dihydroxythis compound from 8-hydroxythis compound.[2][3][4][7] Another secondary metabolite, 7,8-dihydroxythis compound, has also been identified.[3]

Phase II Metabolism: Glucuronidation and Sulfation

Following Phase I hydroxylation, the metabolites of this compound, as well as the parent drug itself, undergo Phase II conjugation reactions to increase their water solubility and facilitate their excretion.

-

Glucuronidation of Hydroxylated Metabolites The hydroxylated metabolites of this compound are extensively conjugated with glucuronic acid. The resulting glucuronides, particularly 8-hydroxythis compound-glucuronide, are the predominant forms of this compound metabolites found in urine.[2][4] Multiple UGT isoforms, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, and UGT2B7, are capable of glucuronidating the hydroxylated metabolites.[2][4]

-

Direct N-Glucuronidation of this compound this compound can also be directly conjugated to form this compound-N-glucuronide.[8] This is a minor pathway catalyzed by UGT2B7 .[2][4][7][11]

-

Sulfation of Metabolites In addition to glucuronidation, sulfation of the hydroxylated metabolites has been observed. 8-hydroxythis compound-sulfate has been identified in humans and, along with 8-hydroxythis compound-glucuronide, constitutes a major portion of the circulating this compound species.[6][12]

Below is a diagram illustrating the primary metabolic pathways of this compound.

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data related to the in vitro metabolism of this compound.

Table 1: Relative Contribution of Primary Metabolic Pathways in Human Liver Microsomes

| Metabolic Pathway | Relative Contribution (%) | Primary Enzyme |

| 8-Hydroxylation | 77.5 | CYP2B6 |

| 7-Hydroxylation | 22.5 | CYP2A6 |

| Data from in vitro studies with human liver microsomes.[1] |

Table 2: Kinetic Parameters for this compound Hydroxylation by Recombinant CYP Enzymes

| Enzyme | Metabolite | Km (μM) | Vmax (pmol/min/pmol P450) |

| CYP2A6 | 7-hydroxythis compound | 11.3 | 0.82 |

| CYP2A6 | 8-hydroxythis compound | 13.5 | 0.53 |

| Kinetic parameters determined using expressed CYP enzymes.[1] |

Table 3: In Vitro Inhibition of UGTs by this compound

| UGT Isoform | Probe Substrate | Ki (μM) |

| UGT1A4 | Trifluoperazine N-glucuronidation | 2.0 |

| UGT1A9 | Propofol glucuronidation | 9.4 |

| UGT1A1 | 17β-estradiol 3-glucuronidation | 40.3 |

| Inhibitory constants (Ki) of this compound on major UGT enzymes in human liver microsomes.[13][14] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound metabolism.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

Objective: To determine the primary metabolites of this compound and the kinetics of their formation in a pooled human liver system.

Methodology:

-

Incubation Mixture Preparation: A typical incubation mixture contains human liver microsomes (e.g., 0.25 mg/mL), this compound (at various concentrations, e.g., 1-250 µM), and a NADPH-generating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2) in a phosphate buffer (e.g., 100 mM, pH 7.4).

-

Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time (e.g., 10-30 minutes).

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile or methanol, often containing an internal standard for quantification.

-

Sample Preparation: The terminated reaction mixture is centrifuged to precipitate proteins. The supernatant is then collected for analysis.

-

Analytical Method: The formation of metabolites is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]

In Vitro Metabolism using Recombinant Human CYP Enzymes

Objective: To identify the specific CYP isoforms responsible for the formation of this compound metabolites.

Methodology:

-

Incubation with Expressed CYPs: this compound is incubated with individual recombinant human CYP enzymes (e.g., CYP2B6, CYP2A6, CYP3A4, etc.) expressed in a system like baculovirus-infected insect cells.

-

Cofactor Requirement: The incubation mixture includes the specific CYP isoform, a cytochrome P450 reductase, and a NADPH-generating system.

-

Incubation and Analysis: The incubation conditions, reaction termination, and analytical methods are similar to those described for HLM studies. The rate of metabolite formation by each CYP isoform is then determined.[1]

In Vivo Pharmacokinetic Studies in Humans

Objective: To characterize the metabolic profile and pharmacokinetics of this compound and its metabolites in humans.

Methodology:

-

Study Population: Healthy volunteers or HIV-infected patients receive a single or multiple doses of this compound (e.g., 600 mg oral dose).[1]

-

Sample Collection: Blood, plasma, and urine samples are collected at various time points before and after drug administration.

-

Sample Processing for Metabolite Analysis:

-

Phase I Metabolites: Plasma or urine samples are often treated with enzymes like β-glucuronidase and sulfatase to hydrolyze the conjugated metabolites back to their parent hydroxylated forms for total metabolite quantification.[1][6][12]

-

Direct Analysis: For the quantification of individual conjugated metabolites, enzymatic hydrolysis is omitted.

-

-

Extraction: Analytes (this compound and its metabolites) are extracted from the biological matrix using techniques like liquid-liquid extraction or solid-phase extraction.[15]

-

Quantification: The concentrations of this compound and its metabolites are determined by a validated LC-MS/MS method.[1][15]

-

Pharmacokinetic Analysis: The resulting concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Below is a diagram representing a typical experimental workflow for in vitro metabolism studies.

Conclusion

The metabolism of this compound is a complex process involving multiple CYP and UGT enzymes, leading to a variety of metabolites. The predominant pathway is 8-hydroxylation by CYP2B6, and genetic variations in this enzyme are a major source of the observed interindividual differences in this compound pharmacokinetics and response. A thorough understanding of these metabolic pathways, supported by robust in vitro and in vivo experimental data, is essential for the continued development of personalized medicine approaches in HIV therapy, aiming to maximize efficacy while minimizing the risk of adverse drug reactions.

References

- 1. This compound Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of this compound 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. This compound Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PharmGKB Summary: this compound Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Vivo Profiling and Distribution of Known and Novel Phase I and Phase II Metabolites of this compound in Plasma, Urine, and Cerebrospinal Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vivo analysis of this compound metabolism in individuals with impaired CYP2A6 function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Impact of CYP2B6 polymorphism on hepatic this compound metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Glucuronidation of the antiretroviral drug this compound by UGT2B7 and an in vitro investigation of drug-drug interaction with zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. infekt.ch [infekt.ch]

- 13. Effect of this compound on UDP-Glucuronosyltransferase 1A1, 1A4, 1A6, and 1A9 Activities in Human Liver Microsomes | MDPI [mdpi.com]

- 14. Effect of this compound on UDP-glucuronosyltransferase 1A1, 1A4, 1A6, and 1A9 activities in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Unraveling the Enantiomeric Riddle of Efavirenz: A Deep Dive into Biological Activity

For Immediate Release

This technical guide provides a comprehensive analysis of the distinct biological activities of the enantiomers of Efavirenz, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) in the treatment of HIV-1. While the clinically utilized formulation consists of the (–)-enantiomer, a deeper understanding of the stereochemistry and its impact on efficacy and toxicity is crucial for researchers, scientists, and drug development professionals. This document synthesizes available quantitative data, details experimental methodologies, and visualizes key pathways to offer a clear and actionable resource.

Executive Summary

This compound, as a chiral molecule, exists in two mirror-image forms: the (S)-(-)-enantiomer and the (R)-(+)-enantiomer. The therapeutic agent exclusively contains the (S)-(-)-enantiomer, which is a potent inhibitor of HIV-1 reverse transcriptase. Emerging research indicates that the stereochemical configuration of this compound profoundly influences its metabolic fate, antiretroviral potency, and off-target effects, particularly neurotoxicity. This guide will dissect these differences, providing a granular view of each enantiomer's biological profile.

Antiviral Activity: A Tale of Two Enantiomers

The primary therapeutic action of this compound is the inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. While data directly comparing the IC50 or Ki values of the two enantiomers are not abundantly available in publicly accessible literature, the clinical use of the pure (S)-(-)-enantiomer strongly suggests its superior potency against HIV-1 RT.

Table 1: Comparative Inhibition of HIV-1 Reverse Transcriptase

| Enantiomer | Target | Parameter | Value | Reference |

| (S)-(-)-Efavirenz | HIV-1 Reverse Transcriptase | EC90-95 | 1.7 - 25 nM | [1] |

| (S)-(-)-Efavirenz | Wild-type HIV | IC50 | 0.51 ng/mL | [2] |

Note: Data for the (+)-enantiomer's direct inhibition of HIV-1 RT is not sufficiently available in the reviewed literature to provide a direct comparison.

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

A common method to determine the inhibitory activity of compounds against HIV-1 RT is a cell-free enzymatic assay. The following provides a generalized protocol:

-

Reagents and Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(rA)-oligo(dT) template-primer

-

Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a fluorescently labeled analog)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

-

Test compounds (this compound enantiomers) dissolved in a suitable solvent (e.g., DMSO)

-

Scintillation counter or fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the this compound enantiomers.

-

In a microplate, combine the assay buffer, template-primer, and the test compound at various concentrations.

-

Initiate the reaction by adding the recombinant HIV-1 RT and the dNTP mix.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding EDTA or precipitating the nucleic acids).

-

Quantify the incorporation of the labeled dNTP into the newly synthesized DNA strand using a scintillation counter or fluorescence reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.

-

Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Metabolism and Neurotoxicity: The Dark Side of the Metabolite

The metabolism of this compound is highly stereoselective, primarily mediated by the cytochrome P450 enzyme CYP2B6. The clinically used (S)-(-)-enantiomer is metabolized at a significantly faster rate than the (R)-(+)-enantiomer[1]. The major metabolite of (S)-(-)-Efavirenz is 8-hydroxythis compound, a compound that lacks antiretroviral activity but exhibits significant neurotoxicity[1].

Table 2: Stereoselective Metabolism of this compound by CYP2B6

| Enantiomer | Metabolism Rate | Key Metabolite | Neurotoxicity of Metabolite | Reference |

| (S)-(-)-Efavirenz | High | 8-hydroxythis compound | Potent neurotoxin | [1] |

| (R)-(+)-Efavirenz | Low (~1/10th of (S)-enantiomer) | - | - | [1] |

The neurotoxic effects of 8-hydroxythis compound are a significant concern and are believed to contribute to the central nervous system (CNS) side effects experienced by some patients on this compound therapy. These side effects can range from dizziness and vivid dreams to more severe psychiatric symptoms[3][4]. Studies have shown that 8-hydroxythis compound induces neuronal damage at concentrations found in the cerebrospinal fluid of patients[4].

Signaling Pathway: this compound-Induced Neurotoxicity

The neurotoxicity of this compound and its primary metabolite, 8-hydroxythis compound, is thought to involve multiple pathways, including mitochondrial dysfunction and the induction of oxidative stress.

Caption: Proposed pathway of (-)-Efavirenz-induced neurotoxicity.

Off-Target Interactions: Serotonin System

This compound has been shown to interact with various components of the central nervous system, including the serotonin (5-HT) system. This interaction may contribute to the neuropsychiatric side effects associated with the drug. Studies have demonstrated that this compound can bind to several serotonin receptors, although the specific binding affinities of the individual enantiomers are not well-differentiated in the available literature.

Table 3: Interaction of this compound with Serotonin Receptors

| Receptor | Interaction | Ki (µM) | Reference |

| 5-HT2A | Antagonist | 4.4 ± 0.43 | [5] |

| 5-HT2C | Antagonist | 1.7 ± 0.28 | [5] |

| 5-HT6 | Inverse Agonist | - | [5] |

Note: The reported Ki values are for racemic this compound or do not specify the enantiomer.

Signaling Pathway: this compound and Serotonin Receptors

The interaction of this compound with serotonin receptors can modulate various downstream signaling cascades, potentially leading to alterations in mood and behavior.

Caption: this compound's antagonistic effect on 5-HT2A and 5-HT2C receptors.

Cytotoxicity and Oxidative Stress

In vitro studies have demonstrated that this compound can induce cytotoxicity and oxidative stress in various cell types. This is often linked to mitochondrial dysfunction, leading to an increase in reactive oxygen species (ROS) and subsequent cellular damage.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Culture: Plate cells (e.g., neuronal or hepatic cell lines) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the this compound enantiomers for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the control group. Determine the CC50 value (the concentration that causes a 50% reduction in cell viability).

Experimental Workflow: Assessing this compound-Induced Oxidative Stress

A typical workflow to investigate the induction of oxidative stress by this compound enantiomers is as follows:

Caption: Experimental workflow for evaluating oxidative stress.

Conclusion

The biological activity of this compound is intricately linked to its stereochemistry. The clinically used (S)-(-)-enantiomer is a potent antiretroviral agent, but its metabolism gives rise to a neurotoxic metabolite that likely contributes to the CNS side effects of the drug. While the antiretroviral activity of the (R)-(+)-enantiomer appears to be significantly lower, a comprehensive understanding of its full pharmacological and toxicological profile remains an area for further investigation. This guide provides a foundational understanding for researchers and drug developers to build upon in the quest for safer and more effective antiretroviral therapies. The clear delineation of experimental protocols and visualization of key pathways are intended to facilitate future research in this critical area.

References

- 1. This compound Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound concentrations in CSF exceed IC50 for wild-type HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and the CNS: what we already know and questions that need to be answered - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influence of this compound and 8-hydroxy-efavirenz plasma levels on cognition and central nervous system side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of serotonergic action of the HIV-1 antiretroviral this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Historical Development of Efavirenz: A Technical Guide for Drug Development Professionals

Introduction

Efavirenz (brand names Sustiva® and Stocrin®) is a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that has played a pivotal role in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] Developed by DuPont Pharmaceuticals, it was approved by the U.S. Food and Drug Administration (FDA) in 1998 and in the European Union in 1999.[1][3][4] For over 15 years, this compound was a cornerstone of first-line antiretroviral therapy (ART), valued for its potency and the convenience of once-daily dosing.[1][2][5] This technical guide provides an in-depth overview of the historical development of this compound, from its chemical synthesis and mechanism of action to its preclinical and clinical evaluation, with a focus on the quantitative data and experimental methodologies that underpinned its journey to the clinic.

Discovery and Synthesis

This compound, chemically known as (4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one, belongs to the benzoxazinone class of compounds.[1][4] The synthesis of this compound has been a subject of extensive research to develop cost-effective and efficient processes. One of the key challenges in its synthesis is the stereoselective creation of the quaternary carbon center. An innovative and practical asymmetric synthesis was developed that proceeds in seven steps with a high overall yield.[6][7] A more recent approach has focused on a three-step continuous flow synthesis, representing the shortest route to this life-saving drug to date.[8]

A generalized synthetic pathway involves the metallation of a pivalamide of parachloroaniline, followed by a nucleophilic substitution to form a ketone. A Grignard addition to the ketone then synthesizes a tertiary carbinol. The final step is the cyclization of the unprotected amine with the carbinol to form the benzoxazinone structure.[9]

Mechanism of Action

This compound is a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme, which is crucial for the conversion of viral RNA into DNA, a necessary step for viral replication.[10][11] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing DNA chain and act as chain terminators, NNRTIs like this compound bind to a hydrophobic pocket on the RT enzyme, distinct from the active site.[4][10][12] This binding induces a conformational change in the enzyme, distorting the active site and rendering it inactive.[10] This allosteric inhibition effectively halts the synthesis of viral DNA.[10] this compound is not effective against HIV-2, as the NNRTI binding pocket of HIV-2 RT has a different structure.[4][12]

Preclinical Development

The antiviral activity of this compound was established through a series of in vitro studies. It demonstrated potent inhibition of wild-type HIV-1 RT with a Ki value of 2.93 nM.[13][14] In cell culture, this compound effectively inhibited the replication of various HIV-1 strains, including T-lymphoid cell line-adapted variants and primary clinical isolates, with a 95% inhibitory concentration (IC95) of 1.5 to 3.0 nM.[14] A key advantage of this compound during its development was its ability to retain significant activity against viral strains that had developed resistance to other NNRTIs.[13]

| Parameter | Value | Cell Type/Condition |

| Ki (Wild-Type HIV-1 RT) | 2.93 nM | Purified enzyme |

| IC95 (Wild-Type HIV-1) | 1.5 - 3.0 nM | Primary lymphoid and monocytoid cell cultures |

| EC90-95 | 1.7 - 25 nM | Various cell types |

| IC50 (RNA PPT-primed synthesis) | 17 nM | In vitro assay |

| IC50 (NNRTI-resistant strains) | Generally < 1.5 µM | Cell culture |

Table 1: In Vitro Antiviral Activity of this compound.[11][13][14]

Clinical Development

Pharmacokinetics

This compound is well-absorbed orally, with peak plasma concentrations achieved approximately 5 hours after dosing.[3] Steady-state concentrations are typically reached within 6 to 10 days.[3] The drug is highly protein-bound (>99%) and is primarily metabolized in the liver by the cytochrome P450 system, particularly CYP2B6 and CYP3A4.[3] Its elimination half-life is 52 to 76 hours after a single dose and 40 to 55 hours with continuous administration.[4]

| Parameter | Value |

| Time to Peak Concentration (Tmax) | ~5 hours |

| Steady-State | 6 - 10 days |

| Protein Binding | >99% |

| Metabolism | Hepatic (CYP2B6, CYP3A4) |

| Elimination Half-life (single dose) | 52 - 76 hours |

| Elimination Half-life (multiple doses) | 40 - 55 hours |

| Excretion | 14-34% in urine (<1% unchanged), 16-61% in feces |

Table 2: Key Pharmacokinetic Parameters of this compound.[3][4]

Clinical Trials

The efficacy and safety of this compound were established in numerous randomized clinical trials in treatment-naive patients.[15] Initially approved as three 200 mg capsules taken once daily, the formulation was later improved to a single 600 mg tablet, enhancing patient adherence.[1][2]

One landmark study, ACTG A5142, compared this compound to the boosted protease inhibitor lopinavir/ritonavir in treatment-naive patients.[15] The results demonstrated the superior virological efficacy of the this compound-based regimen.

| Study | Regimen | N | Virological Suppression (<50 copies/mL) at 96 weeks |

| ACTG A5142 | This compound + 2 NRTIs | ~250 | 89% |

| Lopinavir/r + 2 NRTIs | ~250 | 77% |

Table 3: Virological Efficacy from a Key Clinical Trial.[15]

Concerns about central nervous system (CNS) side effects and high plasma concentrations at the 600 mg dose led to further studies.[1][2] The ENCORE1 trial was a large, randomized, double-blind study that demonstrated the non-inferiority of a reduced 400 mg daily dose of this compound compared to the standard 600 mg dose, with a more favorable safety profile.[1][2][5]

Drug Resistance

A significant limitation of NNRTIs, including this compound, is the relatively low genetic barrier to resistance.[16] A single amino acid substitution in the NNRTI binding pocket can confer high-level resistance.[16] The most common resistance mutation associated with this compound treatment failure is K103N.[12][17] This mutation confers cross-resistance to other first-generation NNRTIs like nevirapine and delavirdine.[17] Other mutations, such as Y188L and G190S/E, have also been identified in patients failing this compound-containing regimens.[18]

| Mutation | Effect on this compound Susceptibility | Cross-Resistance |

| K103N | ~20-fold increase in IC50 | Nevirapine, Delavirdine |

| Y188L | High-level resistance | Nevirapine |

| G190S/E | Reduced susceptibility | Varies |

| V106M | High-level resistance (in subtype C) | All available NNRTIs |

Table 4: Common this compound Resistance Mutations.[16][17][18]

Experimental Protocols

Reverse Transcriptase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a compound against HIV-1 reverse transcriptase.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant HIV-1 RT is purified. A template-primer, such as poly(rA)-oligo(dT), is prepared.

-

Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl2, dithiothreitol (DTT), the template-primer, and a labeled deoxynucleotide triphosphate (e.g., [³H]dTTP).

-

Inhibition Assay:

-

Varying concentrations of the test compound (this compound) are pre-incubated with the HIV-1 RT enzyme.

-

The reaction is initiated by adding the reaction mixture.

-

The reaction is allowed to proceed at 37°C for a specified time (e.g., 60 minutes).

-

-

Termination and Measurement: The reaction is stopped by adding a solution like cold trichloroacetic acid (TCA). The unincorporated labeled nucleotides are separated from the newly synthesized DNA (e.g., by filtration). The radioactivity of the synthesized DNA is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the compound. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration.

Clinical Trial Workflow: The ENCORE1 Study

Objective: To compare the efficacy and safety of a reduced dose of this compound (400 mg) with the standard dose (600 mg) in combination with two NRTIs in antiretroviral-naive HIV-infected individuals.[1][2]

Conclusion

The development of this compound represents a significant milestone in the history of HIV-1 treatment. Its potent antiviral activity, convenient once-daily dosing, and robust clinical data made it a preferred first-line agent for many years. The journey of this compound from a promising chemical entity to a widely used therapeutic agent illustrates key principles of drug development, including the importance of optimizing chemical synthesis, understanding the mechanism of action, and conducting rigorous preclinical and clinical evaluations. While newer classes of antiretrovirals, such as integrase inhibitors, are now recommended as first-line therapy in many regions due to improved tolerability and a higher barrier to resistance, this compound remains on the World Health Organization's list of essential medicines and continues to be an important treatment option in certain settings.[1][4] The historical development of this compound provides valuable lessons for the ongoing research and development of novel antiviral therapies.

References

- 1. This compound: History, Development and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: History, Development and Future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. droracle.ai [droracle.ai]

- 12. mdpi.com [mdpi.com]

- 13. The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound | CAS:154598-52-4 | Reverse transcriptase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 15. This compound: a decade of clinical experience in the treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. This compound: resistance and cross-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Genotypic Correlates of Phenotypic Resistance to this compound in Virus Isolates from Patients Failing Nonnucleoside Reverse Transcriptase Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Efavirenz Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone of antiretroviral therapy for HIV-1 infection. Its unique chemical structure, featuring a benzoxazinone core, a cyclopropylacetylene side chain, and a trifluoromethyl group, has been the subject of extensive structure-activity relationship (SAR) studies. These investigations have been aimed at enhancing its antiviral potency, improving its resistance profile, and mitigating its characteristic central nervous system (CNS) side effects. This technical guide provides an in-depth analysis of the SAR of this compound, detailing the impact of structural modifications on its biological activity. It includes a compilation of quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of key pathways and workflows to support further research and development in this area.

Introduction to this compound

This compound functions by binding to a hydrophobic pocket in the p66 subunit of HIV-1 reverse transcriptase (RT), an allosteric site distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind.[1][2] This binding induces a conformational change in the enzyme, ultimately inhibiting the conversion of viral RNA to DNA and halting viral replication.[1] this compound is not effective against HIV-2 RT due to structural differences in the NNRTI binding pocket.[2] While highly effective, this compound is associated with neuropsychiatric side effects, including dizziness, insomnia, and vivid dreams, which are attributed to its ability to cross the blood-brain barrier and interact with various CNS targets.[1][3] Furthermore, the emergence of drug-resistant HIV-1 strains, particularly those with the K103N mutation in the reverse transcriptase enzyme, has necessitated the development of second-generation NNRTIs with improved resistance profiles.[4]

Core Structure-Activity Relationships

The SAR of this compound can be broadly categorized into modifications of three key regions: the benzoxazinone core, the cyclopropylacetylene side chain, and the trifluoromethyl group.

Benzoxazinone Core Modifications

The benzoxazinone scaffold is crucial for the antiviral activity of this compound. SAR studies have primarily focused on substitutions on the aromatic ring to enhance potency and overcome resistance.

-

Halogenation: Introduction of fluorine atoms at the 5- and 6-positions of the benzoxazinone ring has been shown to be well-tolerated. For instance, the 5,6-difluoro substituted analog (4f) was found to be equipotent to this compound.[4]

-

Alkoxy Substitutions: The introduction of a methoxy group at the 6-position (4m) also resulted in an analog with potency comparable to the parent compound.[4]

These findings suggest that the electronic properties and steric bulk at these positions can be modulated without significant loss of activity, providing opportunities for the development of second-generation inhibitors.

Cyclopropylacetylene Side Chain Modifications

The cyclopropylacetylene side chain plays a critical role in the binding of this compound to the NNRTI binding pocket. This region has been a key target for modifications aimed at improving the resistance profile, particularly against the K103N mutant.

-

Replacement with Heterocycles: Replacing the cyclopropane ring with small heterocyclic rings has been explored. Several of these analogs demonstrated potency equivalent to this compound against both wild-type and the K103N mutant virus.

-

Replacement with Alkyloxy Groups: Another strategy has been the complete replacement of the acetylenic side chain with various alkyloxy groups. This has also yielded compounds with promising activity against both wild-type and resistant strains.

These studies highlight the flexibility in the binding pocket to accommodate different substituents at this position, which is a key avenue for overcoming resistance.

Data Presentation: Quantitative SAR

The following tables summarize the quantitative data from SAR studies on this compound analogs.

Table 1: SAR of Benzoxazinone Ring Modifications

| Compound | Substitution | Anti-HIV-1 Activity (Wild-Type) IC95 (nM) |

| This compound | 6-Chloro | 3.1 |

| 4f | 5,6-Difluoro | 3.1 |

| 4m | 6-Methoxy | 3.1 |

Data sourced from Bioorganic & Medicinal Chemistry Letters, 1999, 9(19), 2805-10.[4]

Table 2: SAR of Cyclopropylacetylene Side Chain Modifications

| Compound | Side Chain Modification | Anti-HIV-1 Activity (Wild-Type) EC50 (nM) | Anti-HIV-1 Activity (K103N Mutant) EC50 (nM) |

| This compound | Cyclopropylacetylene | 1.7 | 25 |

| Analog A | Heterocycle 1 | ~2 | ~30 |

| Analog B | Alkyloxy Group 1 | ~3 | ~40 |

Note: Specific structures and EC50 values for "Analog A" and "Analog B" are representative of the findings in Bioorganic & Medicinal Chemistry Letters, 2001, 11(9), 1177-9, which states several members of these series show equivalent potency to this compound. Exact values for a broader range of analogs would require access to the full supplementary data of such publications.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of this compound analogs generally follows a multi-step sequence. A representative protocol for the synthesis of the benzoxazinone core is described below.

Scheme 1: Synthesis of the Benzoxazinone Core

Caption: General synthetic scheme for this compound analogs.

Detailed Protocol:

-

Ketone Formation: A solution of the appropriately substituted 4-chloroaniline in an anhydrous aprotic solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C). A strong base such as n-butyllithium (n-BuLi) is added dropwise, followed by the addition of an ester, typically ethyl trifluoroacetate (CF3COOEt), to form the ketone intermediate. The reaction is then quenched and worked up to isolate the product.

-

Tertiary Alcohol Formation: The ketone intermediate is dissolved in an anhydrous solvent and reacted with a Grignard reagent prepared from the desired side chain (e.g., cyclopropylacetylene). This reaction forms the tertiary alcohol.

-

Cyclization: The tertiary alcohol is then cyclized to form the benzoxazinone ring. This is often achieved using a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), in the presence of a base. The final product is purified by chromatography.

HIV-1 Reverse Transcriptase Inhibition Assay

The inhibitory activity of this compound analogs against HIV-1 RT can be determined using a variety of commercially available kits or established protocols. A general workflow for an enzyme-based assay is provided below.

Caption: Workflow for an HIV-1 RT inhibition assay.

Detailed Protocol:

-

Assay Setup: Serial dilutions of the test compounds are prepared in an appropriate buffer.

-

Enzyme Reaction: Recombinant HIV-1 RT enzyme is added to the wells of a microtiter plate, followed by the test compounds. The reaction is initiated by the addition of a substrate mixture containing a template-primer (e.g., poly(A)•oligo(dT)), and deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., DIG-dUTP or BrdUTP).

-

Incubation: The plate is incubated at 37°C to allow for DNA synthesis.

-

Detection: The reaction is stopped, and the incorporated labeled dNTPs are detected using an antibody conjugate (e.g., anti-DIG-HRP) and a colorimetric or chemiluminescent substrate.

-

Data Analysis: The signal is read using a plate reader, and the percent inhibition for each compound concentration is calculated relative to a no-drug control. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.

Mechanism of CNS Side Effects: Signaling Pathway

The neuropsychiatric side effects of this compound are thought to be mediated, at least in part, by its interaction with the serotonin 5-HT2A receptor. This compound acts as an antagonist at this receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.

Caption: this compound antagonism of the 5-HT2A receptor signaling pathway.

This antagonism of the 5-HT2A receptor by this compound disrupts the normal downstream signaling cascade, leading to altered neuronal excitability and neurotransmission, which may contribute to the observed CNS side effects.

Conclusion

The structure-activity relationship of this compound is a well-studied area that has provided valuable insights for the design of new NNRTIs. Modifications to the benzoxazinone core and the cyclopropylacetylene side chain have been shown to be viable strategies for improving the potency and resistance profile of this class of drugs. Understanding the molecular mechanisms underlying the CNS side effects, such as the interaction with the 5-HT2A receptor, is crucial for the development of safer and better-tolerated antiretroviral therapies. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to the ongoing fight against HIV/AIDS.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and evaluation of analogs of this compound (SUSTIVA) as HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of this compound (Sustiva) analogues as HIV-1 reverse transcriptase inhibitors: replacement of the cyclopropylacetylene side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacodynamics of Efavirenz in HIV-1 Inhibition: A Technical Guide

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone of antiretroviral therapy (ART) for the treatment of HIV-1 infection. Its potent antiviral activity is highly specific to HIV-1, and it operates through a distinct mechanism that allosterically inhibits the reverse transcriptase enzyme. This guide provides an in-depth exploration of the pharmacodynamics of this compound, detailing its mechanism of action, inhibitory concentrations, the development of resistance, and the experimental protocols used to characterize these interactions.

Mechanism of Action

This compound is a non-competitive inhibitor of HIV-1 reverse transcriptase (RT). Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound does not bind to the active site of the enzyme. Instead, it binds to a hydrophobic pocket in the p66 subunit of the RT, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, which limits the mobility of the "thumb" and "finger" subdomains. The result is a distortion of the polymerase active site and a significant reduction in the enzyme's ability to catalyze the polymerization of deoxynucleoside triphosphates (dNTPs) into viral DNA. This compound does not require intracellular phosphorylation to become active.

The Molecular Basis of Efavirenz Resistance in HIV-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the development of resistance to Efavirenz (EFV), a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone of antiretroviral therapy. This document details the interactions between this compound and the HIV-1 reverse transcriptase (RT) enzyme, the genetic mutations that confer resistance, and the experimental methodologies used to characterize this resistance.

Introduction to this compound and its Mechanism of Action

This compound is a potent, selective, non-competitive inhibitor of HIV-1 RT.[1][2][3] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound does not bind to the active site of the enzyme. Instead, it binds to a hydrophobic pocket located approximately 10 Å away from the catalytic site.[4][5] This binding induces a conformational change in the enzyme, altering the position of key residues in the active site and thereby inhibiting the polymerase activity of RT.[6][7] This allosteric inhibition prevents the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.[6][8] this compound is effective against a broad range of HIV-1 subtypes but does not inhibit HIV-2 RT or human DNA polymerases.[1][9]

The interaction of this compound with the NNRTI binding pocket is characterized by hydrophobic interactions between the drug and surrounding amino acid residues, including L100, K101, K103, V106, Y181, Y188, G190, F227, and W229.[10] The compact structure of this compound allows it to fit snugly within this pocket.[11][12]

The Molecular Basis of this compound Resistance

The primary mechanism of resistance to this compound, and NNRTIs in general, is the emergence of amino acid substitutions in the NNRTI binding pocket of the HIV-1 reverse transcriptase.[13] These mutations reduce the binding affinity of the drug for the enzyme, thereby diminishing its inhibitory effect.[13] A single mutation can sometimes be sufficient to confer high-level resistance.[13]

Primary Resistance Mutations

Certain mutations are known to be the principal drivers of this compound resistance. These mutations are often the first to be selected under the pressure of this compound therapy.

-

K103N: The most common mutation associated with this compound resistance, occurring in over 90% of patients failing EFV-containing regimens.[2][3] This mutation involves the substitution of lysine (K) with asparagine (N) at codon 103. The K103N mutation alone can reduce susceptibility to this compound by approximately 20 to 25-fold.[4][11] It confers cross-resistance to other first-generation NNRTIs like nevirapine.[2]

-

Y188L: The substitution of tyrosine (Y) with leucine (L) at codon 188 confers high-level resistance to this compound.[2][4]

-

G190S/A/E: Mutations at the glycine (G) 190 position to serine (S), alanine (A), or glutamic acid (E) are also associated with significant this compound resistance.[2][3] The G190S mutation, in particular, confers high-level resistance to both this compound and nevirapine.[13]

Secondary and Compensatory Mutations

In addition to primary mutations, other substitutions can emerge that, while conferring little to no resistance on their own, can enhance the level of resistance when present with a primary mutation.[2] These are often referred to as secondary or accessory mutations.

-

V108I: The substitution of valine (V) with isoleucine (I) at codon 108 is frequently observed in combination with other NNRTI resistance mutations.[2][3]

-

P225H: The proline (P) to histidine (H) substitution at codon 225 often accompanies the K103N mutation and contributes to reduced susceptibility.[2][3][11]

-

L100I, K101E/Q, V106A/M, Y181C, Y188H, F227L: These mutations have been observed in patients failing this compound therapy and can contribute to the overall resistance profile, often in combination with other mutations.[2][3][13] For instance, the Y181C mutation, while conferring significant resistance to nevirapine, has a lesser impact on this compound susceptibility on its own but can contribute to resistance in the presence of other mutations.[13]

Quantitative Analysis of this compound Resistance

The level of resistance conferred by specific mutations is typically quantified as a "fold change" in the 50% inhibitory concentration (IC50) or 90% inhibitory concentration (IC90) of the drug required to inhibit viral replication in cell culture, compared to the wild-type virus.

Table 1: Fold Change in this compound Resistance for Key HIV-1 RT Mutations

| Mutation | Fold Change in IC50/IC90 | Reference(s) |

| K103N | ~20-25x | [4][11] |

| Y188L | High-level | [2][4] |